![molecular formula C17H28N4O2 B13195736 tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Spirocyclization: The pyrazole derivative is then subjected to spirocyclization with a suitable diazaspiro compound under basic conditions.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the spiro center using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced spiro compounds.
Substitution: Substituted pyrazole or spiro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has been investigated as a lead compound for the development of new drugs targeting neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique structure imparts desirable properties like thermal stability and mechanical strength to these materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
Uniqueness
What sets tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate apart from similar compounds is its unique combination of the pyrazole ring and the spiro structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H28N4O2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
tert-butyl 3-(1-propan-2-ylpyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C17H28N4O2/c1-12(2)21-9-13(8-19-21)14-17(10-18-14)6-7-20(11-17)15(22)23-16(3,4)5/h8-9,12,14,18H,6-7,10-11H2,1-5H3 |
InChI-Schlüssel |
LHKJBSUPOYJYCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C=N1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
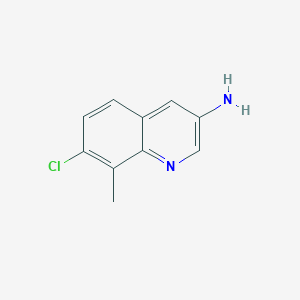
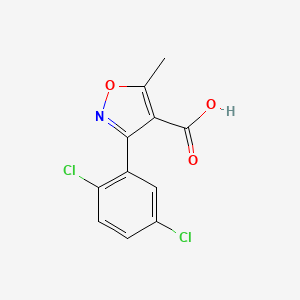

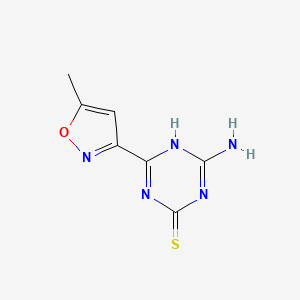
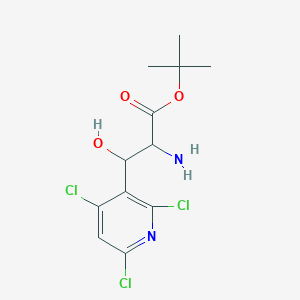
![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
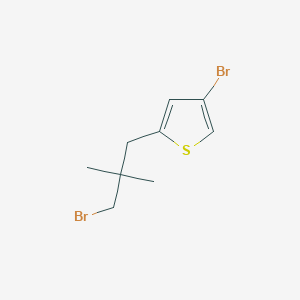
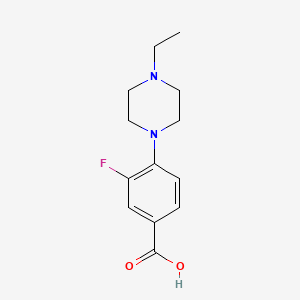


![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
